molecular formula C17H27N5O2 B2743693 7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851937-40-1

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B2743693
CAS No.: 851937-40-1
M. Wt: 333.436
InChI Key: ZBYYYLVLGXCXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H27N5O2 and its molecular weight is 333.436. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis and structural analysis has led to the development of novel compounds and methodologies. For example, the study on the sulfenylation of substituted imines explores conditions for mono- and bissulfenylation of various compounds, comparing solvent, base, and electrophile influences on product distribution, which might be indirectly related to the structural relatives of the specified compound (Seitz & Needham, 1983). Additionally, synthesis work on carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the creation of potent cytotoxins through the reaction of specific quinoline diones with primary amines, reflecting on the broader application in creating therapeutic agents (Deady et al., 2003).

Molecular Interactions and Properties

The exploration of molecular interactions and properties is crucial for understanding the behavior of complex compounds. A study on the molecular structure, vibrational, and electronic spectral investigation of a similar dimethylpurine-2,6-dione derivative via ab initio HF and DFT methods showcases how computational chemistry can elucidate the physical and chemical properties of such compounds (Prabakaran & Muthu, 2014). This type of analysis is fundamental for the development of new materials and drugs by predicting how modifications in molecular structure can impact their stability and reactivity.

Pharmacological Potential

Although direct applications in pharmacology were excluded from this request, it's worth noting that the underlying chemical structures related to "7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione" are often the focus of studies aimed at identifying new therapeutic agents. Research into the synthesis and pharmacological evaluation of new derivatives highlights the ongoing search for compounds with potential therapeutic benefits, such as those exhibiting cytotoxic activities against various cancer cell lines (Deady et al., 2003).

Properties

IUPAC Name

7-ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-5-12-9-7-8-10-21(12)11-13-18-15-14(22(13)6-2)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYYYLVLGXCXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.